(S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid
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Overview
Description
(S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid is a chiral amino acid derivative. This compound is characterized by the presence of an allyloxycarbonyl group, which serves as a protecting group for the amino functionality. The cyclopentyl group attached to the acetic acid moiety adds to the compound’s structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid typically involves the protection of the amino group using the allyloxycarbonyl (Alloc) group. This can be achieved through the reaction of the amino acid with allyl chloroformate in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase synthesis techniques can also be employed to facilitate the efficient production of this compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to remove the allyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted amino acid derivatives .
Scientific Research Applications
(S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can be selectively cleaved under mild conditions, allowing the free amino group to participate in various biochemical pathways. The cyclopentyl group may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid: Similar structure but with a benzyloxycarbonyl protecting group.
(S)-2-(((tert-Butoxy)carbonyl)amino)-2-cyclopentylacetic acid: Contains a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
(S)-2-(((Allyloxy)carbonyl)amino)-2-cyclopentylacetic acid is unique due to the presence of the allyloxycarbonyl group, which offers selective cleavage under specific conditions. This property makes it particularly useful in peptide synthesis and other applications where controlled deprotection is required .
Properties
IUPAC Name |
(2S)-2-cyclopentyl-2-(prop-2-enoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9(10(13)14)8-5-3-4-6-8/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTKAMWLGZCLMK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(C1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](C1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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